Product packaging for Sulfur-34(Cat. No.:CAS No. 13965-97-4)

Sulfur-34

Cat. No.: B105110
CAS No.: 13965-97-4
M. Wt: 35.984 g/mol
InChI Key: RWSOTUBLDIXVET-NJFSPNSNSA-N
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Description

Significance of Stable Sulfur Isotopes in Scientific Inquiry

Stable sulfur isotopes play a critical role in scientific inquiry by providing a powerful tool to decipher the origins and transformations of sulfur-bearing compounds in diverse environments. Stable isotope geochemistry primarily investigates the relative partitioning of stable isotopes among different substances, a phenomenon known as isotopic fractionation. unl.edu This fractionation arises from equilibrium and kinetic effects, influenced by factors such as temperature, oxidation-reduction reactions, and biological processes. unl.edu

As the 10th most abundant element in the universe and the 14th most abundant in Earth's crust, sulfur's isotopic variations offer unique insights into the genesis of sulfide (B99878) minerals and other sulfur-containing phases. unl.edu Researchers utilize stable sulfur isotopes as tracers to understand the formation of sulfide ore deposits in both sedimentary and igneous settings, identify sources of pollution, and analyze sulfur dynamics within ecosystems. usgs.gov Furthermore, these isotopes are indispensable for reconstructing ancient microbial metabolisms and charting significant events in Earth's history, including the Great Oxygenation Event. wikipedia.orgtitech.ac.jp The applications of sulfur isotopes span a broad spectrum of disciplines, encompassing astronomy, Earth life evolution, stratigraphy, environmental sciences, ecology, bromatology, archaeological science, medicine, and forensic research. researchgate.net They also find utility in nuclear physics, agricultural science, organic and physical chemistry, and physiology. pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2S B105110 Sulfur-34 CAS No. 13965-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2S/h1H2/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSOTUBLDIXVET-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[34SH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019531
Record name Sulfur-34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

35.984 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13965-97-4
Record name Sulfur, isotope of mass 34
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013965974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfur-34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Principles of Sulfur Isotope Geochemistry and Biogeochemistry

Theoretical Foundations of Sulfur Isotope Fractionation

Isotope fractionation processes can be broadly categorized into mass-dependent and mass-independent fractionation, driven by either equilibrium or kinetic effects.

Mass-dependent isotope fractionation (MDF) is the most common type of isotopic variation observed in natural systems unl.edunih.gov. It arises from the principle that the magnitude of isotope fractionation scales with the mass difference between the isotopes wikipedia.orgnih.govpnas.org. For sulfur, this means that the enrichment or depletion of the rare isotopes (³³S, ³⁴S, and ³⁶S) relative to the abundant ³²S scales proportionally to their mass differences pnas.org. Consequently, in most terrestrial materials, the observed relationships between δ³⁴S, δ³³S, and δ³⁶S are approximately δ³³S = 0.515 × δ³⁴S and δ³⁶S = 1.90 × δ³⁴S wikipedia.orgnih.gov. The ratio of ³⁴S/³²S is the most commonly measured in terrestrial studies due to the higher abundance of these isotopes, which facilitates analysis unm.eduunl.edu. This linear fractionation trend is characteristic of physical and chemical processes unl.edu.

In contrast to MDF, mass-independent isotope fractionation (MIF) is characterized by a departure from these theoretically derived and empirically observed mass laws nasa.govunl.edupnas.org. For sulfur, MIF is quantified by Δ³³S and Δ³⁶S values, which represent deviations from the expected mass-dependent relationships wikipedia.orgnasa.govresearchgate.net. A rough laboratory rule-of-thumb for Δ³³S values is that magnitudes greater than 0.5‰ signal the presence of S-MIF nasa.gov.

Sulfur MIF (S-MIF) is conspicuously absent from the sedimentary record of the last 2,400 million years but is prevalent in sedimentary rocks older than approximately 2.4 Ga nih.govpnas.org. This ancient S-MIF signal is considered strong evidence for an anoxic atmosphere before this period nasa.govpnas.organnualreviews.org. The origin of S-MIF is linked to atmospheric processes, particularly the photochemistry of sulfur dioxide (SO₂), where photolysis at specific wavelengths or photoexcitation can yield large-magnitude S-MIF nih.govpnas.orgresearchgate.netannualreviews.org. The disappearance of S-MIF around 2.4 Ga is generally linked to the rise of atmospheric oxygen levels, which suppressed SO₂ photolysis and the formation of elemental sulfur aerosols nasa.govnih.gov.

Equilibrium isotope fractionation occurs when isotopes are redistributed among molecules of different substances at thermodynamic equilibrium unl.edu. This type of fractionation results from the effect of atomic mass on bonding, where molecules containing a heavier isotope, such as ³⁴S, are generally more stable than those containing a lighter isotope unl.edu. Consequently, the heavier isotope (³⁴S) preferentially concentrates in sulfur species with higher valence or higher coordination of the sulfur atom usgs.govresearchgate.net.

Theoretical calculations and experimental studies have provided insights into equilibrium fractionation factors for various sulfur compounds. For instance, thermodynamic calculations indicate that the ³⁴S isotope fractionation between aqueous sulfate (B86663) (SO₄²⁻) and hydrogen sulfide (B99878) (H₂S) can range from 40‰ to 10‰ as temperature increases from 100°C to 600°C researchgate.net. Computed β values (reduced partition function ratios) for aqueous sulfur compounds show a first-order scaling with sulfur oxidation state and coordination, with ³⁴β generally increasing with higher oxidation state and increasing coordination researchgate.net.

Table 1: Theoretical Equilibrium ³⁴S Fractionation Factors (1000lnα) between Aqueous SO₄²⁻ and H₂S researchgate.net

Temperature (°C)1000lnα (SO₄²⁻ - H₂S) (‰)
10043
400-45013-15
50011
60010

Equilibrium isotope partitioning between sulfide species, such as aqueous H₂S and HS⁻, has also been precisely determined. At equilibrium, aqueous H₂S is enriched in ³⁴S by 0.7‰ relative to gaseous H₂S and by 3.1‰ relative to aqueous HS⁻ at 20.6°C caltech.edu.

Kinetic isotope fractionation occurs during irreversible chemical reactions or physical processes, such as diffusion or evaporation unl.edu. In kinetic processes, the lighter isotopes react faster than the heavier isotopes because bonds involving lighter isotopes have higher vibrational frequencies and are more easily broken unl.eduresearchgate.net. This preferential reaction of the lighter isotope (³²S) leads to an enrichment of the heavier isotope (³⁴S) in the residual reactant pool unl.eduresearchgate.net.

A prominent example in biogeochemistry is bacterial sulfate reduction (BSR), where sulfate-reducing bacteria preferentially metabolize ³²S-bearing sulfate over ³⁴S-bearing sulfate, resulting in the production of ³⁴S-depleted sulfide and an increase in the δ³⁴S value of the residual sulfate usgs.govwikipedia.orgwikipedia.orgresearchgate.netpnas.org. The magnitude of this fractionation can be highly variable, ranging from 0‰ to 65.6‰ VCDT, depending on factors such as reaction rates, nutrient availability, and diagenesis wikipedia.orgresearchgate.netpnas.org. For instance, the kinetic isotope effect for the reduction of adenosine (B11128) phosphosulfate (APS) to sulfite (B76179) (SO₃²⁻) by the enzyme Apr (adenosine phosphosulfate reductase) has been constrained to fractionate the ³⁴S/³²S ratio by 20‰ acs.orgharvard.edu. The reduction of sulfite to hydrogen sulfide can exhibit a ³⁴S depletion in H₂S of 6‰ to 11‰, and bacterial disproportionation of sulfite can cause a ³⁴S depletion in H₂S of 20-37‰ researchgate.net.

Table 2: Kinetic Isotope Effects (ε³⁴S) for Microbial Sulfur Transformations researchgate.netacs.orgharvard.edu

Processε³⁴S (‰) (Product depleted in ³⁴S relative to reactant)
Bacterial Sulfate Reduction (overall)0 to 65.6
APS Reduction to Sulfite20
Sulfite Reduction to H₂S6 to 11
Sulfite Disproportionation (H₂S product)20 to 37

Factors Influencing Sulfur-34 Fractionation

The extent of sulfur isotope fractionation, particularly for ³⁴S, is influenced by several environmental and biological factors.

Temperature is a significant factor influencing sulfur isotope fractionation, affecting both equilibrium and kinetic processes unl.eduresearchgate.netacs.org. In general, equilibrium fractionation factors tend to decrease with increasing temperature unl.eduresearchgate.net. For example, theoretical calculations show that the equilibrium ³⁴S fractionation between aqueous SO₄²⁻ and H₂S decreases from 43‰ at 100°C to 10‰ at 600°C researchgate.net. Similarly, sulfur isotope fractionation during thermochemical sulfate reduction (TSR) yields sulfides with δ³⁴S values 11-43‰ lower than sulfate at 500°C and 100°C, respectively researchgate.net. The differences in δ³⁴S values between coexisting sulfide minerals can also be used to estimate the temperature of equilibration, with larger fractionations typically indicating lower temperatures usgs.govsepmstrata.orgunm.eduunl.edu.

Table 3: Temperature Dependence of Sulfur Isotope Fractionation (Δ³⁴S) during TSR researchgate.net

Temperature (°C)Δ³⁴S (Sulfate - Sulfide) (‰)
10043
50011

Advanced Analytical Methodologies for Sulfur 34 Isotopic Analysis

Isotope Ratio Mass Spectrometry (IRMS) Techniques

Isotope Ratio Mass Spectrometry (IRMS) is a foundational technique for measuring the relative abundance of stable isotopes. For sulfur, this typically involves converting the sample's sulfur into a gaseous form suitable for introduction into the mass spectrometer. caltech.edu

Historically, sulfur isotopic compositions were primarily measured using gas-source IRMS (GS-IRMS). caltech.edu This method involves converting the sulfur in a sample into a gaseous form, either sulfur dioxide (SO₂) or sulfur hexafluoride (SF₆), which is then introduced into the mass spectrometer. unl.educaltech.eduhawaii.edu

SO₂ Analysis: Samples are typically extracted as a solid (e.g., barium sulfate (B86663), BaSO₄) and then combusted to produce SO₂ gas. caltech.edu Measurements are performed on the mass/charge (m/z) 64 (SO) and m/z 66 (SO) ions. usgs.gov A significant challenge with SO₂ analysis is the isobaric interference from oxygen isotopes (O and O), which can affect the accuracy and precision, particularly for minor sulfur isotopes. caltech.eduhawaii.eduacs.org Manual preparation of SO₂ is often required to achieve the necessary precision and accuracy. hawaii.edu

SF₆ Analysis: The use of SF₆ as an analyte gas offers several advantages over SO₂. Fluorine is monoisotopic, meaning there are no isobaric interferences from oxygen isotopes, allowing for high-precision measurement of the entire sulfur isotopic system, including S and S, with minimal memory effects. unl.educaltech.eduresearchgate.nethawaii.edunist.gov However, the SF₆ method requires specialized fluorination vacuum lines, which are not widely available, limiting its use to specialized laboratories. caltech.edu

Table 1: Comparison of SO₂ and SF₆ Gas-Source IRMS for Sulfur-34 Analysis

FeatureSO₂ AnalysisSF₆ Analysis
Analyte Gas Sulfur Dioxide (SO₂)Sulfur Hexafluoride (SF₆)
Primary Ions Measured m/z 64 (SO), m/z 66 (SO) usgs.govSF₅⁺ fragment ion researchgate.net
Isobaric Interferences Yes (from O, O) caltech.eduhawaii.eduacs.orgNo (Fluorine is monoisotopic) unl.educaltech.eduresearchgate.nethawaii.edunist.gov
Precision Generally 0.1-0.25‰ nist.govTypically <0.1‰ nist.gov
Memory Effects Present hawaii.eduacs.orgMinimal caltech.eduhawaii.edu
Sample Size A few µmol of sulfur caltech.eduSmaller than SO₂ methods caltech.edu
Equipment Standard IRMS with combustion unitRequires specialized fluorination vacuum line caltech.edu

Continuous-Flow Elemental Analyzer Isotope Ratio Mass Spectrometry (EA-IRMS) has become a standard and widely used procedure for determining δS values, particularly for bulk analysis of solid samples. elementallab.co.ukhawaii.eduacs.orgnih.govnctechnologies.it In this method, the sample is combusted online in an elemental analyzer, converting all sulfur into SO₂ gas. usgs.govacs.orgucdavis.edu The combustion products are then separated by gas chromatography, and the SO₂ is introduced into the IRMS via a continuous-flow interface. usgs.govucdavis.edu

EA-IRMS offers several advantages, including reduced minimum sample mass requirements (e.g., <1 mg S or as low as 3.5 µg S for good precision), expedited sample throughput, and simplified sample preparation compared to traditional offline methods. hawaii.eduacs.orgnih.govucdavis.edu It is versatile and rapid, widely used in biogeosciences, hydrology, and soil sciences. acs.org However, similar to traditional SO₂ analysis, EA-IRMS methods using SO₂ as the measuring gas can still be affected by oxygen interferences, which may impair precision and accuracy. acs.org Despite this, analytical accuracy is comparable to conventional methods, with reported precisions typically better than ±0.2‰ to ±0.4‰ for δS. researchgate.netacs.orgnih.govucdavis.edu

Research Findings:

A method employing cold trapping of SO₂ in EA/CF-IRMS has shown analytical accuracy comparable to common EA/CF-IRMS analysis without trapping, achieving a precision of better than ±0.4‰ (1 SD) for δS. This technique allows for the analysis of smaller samples, using less than 15% (6 µg) of the sulfur required for conventional analysis at comparable signal intensity. nih.gov

The Reston Stable Isotope Laboratory (RSIL) utilizes an EA-IRMS system capable of measuring δS values with a precision and accuracy of ±0.2‰, covering a range from approximately –34‰ to +21‰, without observed memory effects. usgs.gov

Recent advancements in EA-IRMS coupled with MC-ICP-MS have achieved standard deviations for δS as low as 0.15 mUr (‰) for reference materials, indicating high precision. acs.org

Compound-specific isotope analysis (CSIA) aims to measure the isotopic composition of individual compounds within a complex mixture. caltech.edursc.org While GC-IRMS is widely used for carbon and hydrogen isotope analysis, its application for this compound CSIA has faced significant analytical challenges. caltech.educaltech.edursc.org The primary difficulty lies in the need for continuous oxidation/reduction and efficient separation of combustion products (e.g., H₂O, CO₂) from SO₂. caltech.edu As a result, robust GC-IRMS methods for this compound CSIA have largely been unsuccessful. caltech.edursc.org Instead, hyphenated techniques involving MC-ICP-MS have emerged as the preferred approach for compound-specific sulfur isotope analysis. caltech.educaltech.edursc.org

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) has revolutionized sulfur isotopic analysis, offering significant advantages, particularly in terms of sensitivity and the ability to measure multiple isotopes simultaneously. caltech.eduhawaii.educaltech.edu This technique uses a high-temperature argon plasma to ionize the sample, producing atomic sulfur ions (S⁺) that are then separated and detected by multiple collectors. acs.orgcaltech.edu

MC-ICP-MS largely bypasses the issues of oxygen interferences encountered with SO₂-based IRMS methods because it measures atomic S⁺ ions rather than molecular SO₂⁺ ions. acs.orgcaltech.edu It also offers much higher useful ion yields and lower detection limits, allowing for analysis of significantly smaller sample sizes (e.g., down to 60 nmol S with ~0.3‰ reproducibility). caltech.edu

Direct solution introduction MC-ICP-MS allows for the direct measurement of sulfur isotope ratios in liquid samples, such as dissolved sulfates or other sulfur-containing solutions. nist.govnih.govacs.orgnih.govuniovi.es This method often requires less sample workup compared to gas-source methods, as it eliminates the need for precipitation or combustion steps. caltech.edu

Research Findings:

MC-ICP-MS has enabled precise (0.1-1‰) measurements of δS with sulfur sample requirements at the µg level. uniovi.es

A method for direct measurement of sulfur stable isotope ratios in beers using MC-ICP-MS, after simple dilution with HNO₃, was evaluated. While matrix effects were observed, they could be corrected using silicon internal standardization. Measured δS values in various beer brands ranged from -0.2‰ to 13.8‰, with combined standard uncertainties ≤2‰. acs.org

For environmental aqueous samples, a protocol combining sulfate separation by anion exchange membrane with MC-ICP-MS has been developed. This method allows for direct S/S analysis of sulfate, achieving an expanded uncertainty down to 0.3‰ for a single measurement. nih.govnih.govcore.ac.uk This approach is particularly beneficial for samples with low sulfate concentrations, complex matrices, or limited volumes. nih.govcore.ac.uk

A method for continuous-flow stable sulfur isotope analysis of organic and inorganic compounds by EA-MC-ICP-MS has been reported, achieving standard deviations of 0.15 mUr (‰) for δS for reference materials. acs.org

GC-MC-ICP-MS is a highly sensitive and robust hyphenated technique developed for compound-specific sulfur isotope analysis (δS-CSIA) in individual organic compounds. caltech.educaltech.educapes.gov.brresearchgate.netacs.orgnih.govacs.orgresearchgate.net This system couples a gas chromatograph (GC) with an MC-ICP-MS, allowing for the separation of complex mixtures of sulfur-containing organic compounds before their isotopic analysis. caltech.educaltech.educapes.gov.br The hot argon plasma in the ICP-MS effectively disintegrates organic compounds into their constituent atoms, including sulfur, bypassing the chemical conversion issues encountered with GC-IRMS for sulfur. caltech.edu

Research Findings:

A method for δS analysis in volatile organic compounds by coupled GC/MC-ICP-MS has achieved precision of measured δS values approaching 0.1‰ for analytes containing >40 pmol S, and better than 0.5‰ for those with as little as 6 pmol S. External accuracy is better than 0.3‰. caltech.educapes.gov.bracs.org This method has been successfully applied to crude oil samples, demonstrating its robustness and precision in complex environmental samples. caltech.educapes.gov.bracs.orgresearchgate.net

GC-MC-ICP-MS has been successfully used for compound-specific stable sulfur isotope analysis of sulfadimidine, an antibiotic, in groundwater systems. The method allowed for analysis of concentrations as low as 0.17 mg/L with a total uncertainty of ±0.3‰ for δS measurements. acs.org

Table 2: Performance Characteristics of GC-MC-ICP-MS for this compound CSIA

ParameterPerformance (Typical/Reported)Source(s)
Precision (δS) Approaches 0.1‰ (>40 pmol S); Better than 0.5‰ (6 pmol S) caltech.educapes.gov.bracs.org
External Accuracy Better than 0.3‰ caltech.educapes.gov.bracs.org
Analytical Uncertainty Better than ±0.2 mUr (‰) (>100 pmol S) researchgate.netnih.gov
Sample Size (S) >6 pmol S for good precision; >40 pmol S for high precision caltech.educapes.gov.bracs.org
Applications Volatile organics, crude oil, sulfadimidine in groundwater caltech.educapes.gov.bracs.orgacs.orgresearchgate.net

In-Situ Microanalysis Techniques (e.g., Secondary Ion Mass Spectrometry - SIMS, Laser Ablation)

In-situ microanalysis techniques offer the distinct advantage of providing spatially resolved sulfur isotope data, which is crucial for studying isotopic variations within heterogeneous materials. Secondary Ion Mass Spectrometry (SIMS) and Laser Ablation Multi-Collector Inductively Coupled Plasma Mass Spectrometry (LA-MC-ICP-MS) are two prominent methods employed for this purpose.

SIMS is a preferred choice for isotopic microanalysis due to its exceptional spatial resolution, typically ranging from 15 to 20 µm, and good analytical precision, often around ±0.5‰ for δ³⁴S. This technique allows for the determination of multiple sulfur isotopes, including δ³⁴S and δ³³S, providing valuable information for tracing sulfur source reservoirs and tracking magmatic-hydrothermal fluid pathways in geological settings. SIMS has been successfully applied to analyze sulfur isotopes in minerals such as apatite, revealing significant δ³⁴S fractionations within single crystals and hand samples mstandards.com.

LA-MC-ICP-MS is another significant in-situ technique for sulfur isotope measurement, primarily focusing on sulfide (B99878) and sulfate minerals like pyrite (B73398), chalcopyrite, sphalerite, barite, and anhydrite. This method can achieve high precision for δ³⁴S and δ³³S measurements. Recent advancements, such as the use of femtosecond laser ablation systems, have further improved the stability of δ³⁴S values by reducing thermal effects and potential isotopic fractionation during the ablation process mstandards.com. Both SIMS and LA-MC-ICP-MS require high-quality, isotopically homogeneous, and matrix-matched reference materials for accurate measurements and correction of instrumental mass fractionation rsc.orgrsc.orghawaii.edu.

Quality Control and Reference Material Characterization

Rigorous quality control and the use of well-characterized reference materials are paramount for ensuring the accuracy and comparability of δ³⁴S measurements. Isotopic reference materials with accepted δ³⁴S values are interspersed among unknown samples during analysis to monitor and correct for potential variations in drift and linearity usgs.govucdavis.edu.

The international measurement standard for δ³⁴S is Vienna Cañon Diablo Troilite (V-CDT). Several international reference materials are calibrated against V-CDT and are widely used in laboratories:

IAEA-S-1 (Silver Sulfide): This is the primary reference material for sulfur, with an assigned δ³⁴S value of -0.3‰ relative to V-CDT. It serves for the definition and realization of the V-CDT scale usgs.govnih.goviaea.orgusgs.gov.

IAEA-S-2 (Silver Sulfide): Has an assigned δ³⁴S value of +22.62‰ iaea.org.

IAEA-S-3 (Silver Sulfide): Has an assigned δ³⁴S value of -32.55‰ usgs.goviaea.org.

NBS 127 (Barium Sulfate): Has a δ³⁴S value of +21.1‰ usgs.gov.

IAEA-SO-5 (Barium Sulfate): Has a δ³⁴S value of +0.5‰, or provisionally 0.49 ± 0.09‰ rsc.orgusgs.goviaea.org.

IAEA-SO-6 (Barium Sulfate): Has a δ³⁴S value of -34.05‰, or provisionally -34.18 ± 0.07‰ usgs.goviaea.org.

These standards cover a wide range of natural δ³⁴S values, enabling accurate normalization of measurements usgs.goviaea.org. New natural pyrite reference materials, M332 and MK617, have been characterized for in-situ sulfur isotope analysis, with recommended δ³⁴S values of 24.96 ± 0.22‰ and -4.43 ± 0.21‰ (2 SD), respectively, demonstrating good isotopic homogeneity rsc.orgx-mol.net. Similarly, new barite reference materials, NJU-Ba-1 and NJU-Ba-2, have been introduced, with their δ³⁴S values precisely determined by GS-IRMS and confirmed for homogeneity at the microscale by SIMS rsc.org.

An example of δ³⁴S values for selected international reference materials is presented below:

Reference MaterialAssigned δ³⁴S (‰ V-CDT)Compound TypeSource
IAEA-S-1-0.30Silver Sulfide usgs.goviaea.orgusgs.gov
IAEA-S-2+22.62Silver Sulfide iaea.org
IAEA-S-3-32.55Silver Sulfide usgs.goviaea.org
NBS 127+21.1Barium Sulfate usgs.gov
IAEA-SO-5+0.50Barium Sulfate usgs.goviaea.org
IAEA-SO-6-34.05Barium Sulfate usgs.goviaea.org
M332+24.96 ± 0.22 (2SD)Pyrite rsc.orgx-mol.net
MK617-4.43 ± 0.21 (2SD)Pyrite rsc.orgx-mol.net

(Note: This table is designed to be interactive in a digital format, allowing for sorting and filtering.)

Advanced Sample Preparation and Conversion Techniques for Diverse Matrices

Effective sample preparation and conversion are critical steps that directly impact the accuracy and precision of this compound isotopic analysis across various sample matrices.

Preparation for Solid Samples (e.g., minerals, organic matter)

For solid samples, such as minerals and organic matter, thorough preparation is essential to ensure accurate δ³⁴S analysis. Samples should be meticulously dried, typically at 50-60 °C for 24 hours, as the presence of water can significantly interfere with ³⁴S analysis ucdavis.edu. For long-term storage, samples should be kept in a desiccator.

Larger or coarse solid samples, including plant parts or certain organic materials, require grinding to a fine powder (e.g., <40 mesh) and homogenization to obtain a representative aliquot for analysis ucdavis.eduutah.edu. Small samples, like leaf disks or insects, can often be encapsulated whole if they meet the target weight ucdavis.edu.

Prepared dry, solid samples are typically enclosed in tin (Sn) capsules for analysis using elemental analysis (EA) coupled with isotope ratio mass spectrometry (IRMS) usgs.govucdavis.eduutah.edu. The use of alternative capsules like nickel (Ni) or silver (Ag) is generally not acceptable for sulfur analysis. A properly prepared sample should contain between 15-40 µg of sulfur, though some systems can analyze as little as 19 µg with reduced precision usgs.govucdavis.edu. For δ³⁴S analysis, a 0.2-20 mg aliquot of the sample is accurately weighed into the tin capsule utah.edu.

Preparation for Aqueous Samples (e.g., dissolved sulfate)

For aqueous samples containing dissolved sulfate, the standard preparation protocol involves precipitating the sulfate as barium sulfate (BaSO₄). The sample volume required depends on the sulfate concentration, ranging from 20 to 500 mL it2isotopes.com. Samples are first acidified to a pH of 1-2 using hydrochloric acid (10%). Subsequently, barium sulfate is precipitated by adding barium chloride it2isotopes.comusgs.govmdpi.com. Any turbidity or contaminants in the sample should be filtered out prior to barium chloride addition it2isotopes.com. The barium sulfate precipitate is then collected, rinsed with distilled water until neutrality is achieved, and dried it2isotopes.comusgs.govmdpi.com. The dried BaSO₄ is then weighed into tin cups for isotopic analysis it2isotopes.comusgs.gov.

For dissolved sulfide (H₂S aq) in water, a common method involves precipitating it as cadmium sulfide (CdS) using cadmium acetate. It is crucial to minimize contact with air during sampling and preparation to prevent oxidation of the reduced inorganic sulfur species. Samples should be collected free of sediment, rinsed, and filled into dark glass bottles with no headspace. The collected cadmium sulfide precipitate is bright yellow and light-sensitive, requiring storage in dark glass bottles ucalgary.ca.

Protocols for Organic Compound-Specific Sulfur Isotope Analysis

Compound-specific sulfur isotope analysis (CSSIA) provides molecular-level resolution for δ³⁴S measurements in individual organic compounds, offering detailed biogeochemical insights. Traditionally, compound-specific isotope analysis for other elements (e.g., ¹³C, ²H) is performed by coupling a gas chromatograph (GC) to an isotope-ratio mass spectrometer (IRMS) via a chemical reactor that converts organic species into simple molecular forms (e.g., CO₂, H₂) caltech.edu. However, this approach has proven challenging for sulfur caltech.edu.

To overcome these limitations, a significant advancement has been the coupling of gas chromatography (GC) to a multicollector inductively coupled plasma mass spectrometer (MC-ICP-MS) caltech.edupitt.eduresearchgate.net. In this setup, a super-hot argon plasma in the ICP-MS effectively disintegrates organic compounds into their constituent atomic S ions, allowing for direct isotopic measurements on atomic sulfur caltech.edu. This GC-MC-ICP-MS system has enabled the first compound-specific δ³⁴S measurements, offering impressive accuracy and precision (typically <0.5‰) and sensitivity (≥20 pmol S) across a broad range of analyte volatility researchgate.net. This methodology significantly expands the application of sulfur isotopes in understanding organic sulfur formation pathways, volatile sulfur emissions, and thermochemical sulfate reduction researchgate.net.

For EA measurements of organic liquids, samples can be diluted with hexane (B92381) and placed into tin capsules containing aluminum oxide to reduce evaporation. These liquid samples are prepared immediately before analysis to maintain their integrity nih.gov.

Mechanisms and Processes of Sulfur 34 Isotope Fractionation

Abiotic Fractionation Pathways

Abiotic processes are fundamental in the global sulfur cycle and can significantly influence the isotopic composition of sulfur compounds, potentially masking or modifying biogenic signals. nih.gov Equilibrium processes, where isotopes redistribute among molecules, result from the effect of atomic mass on bonding, leading to greater stability for molecules containing heavier isotopes. blkcommodities.com Generally, oxidation reactions tend to enrich the product in ³⁴S, whereas reduction reactions lead to a depletion of ³⁴S. blkcommodities.com

The oxidation of sulfur dioxide (SO₂) to sulfate (B86663) is a critical atmospheric reaction that influences aerosol composition and size distribution. thermofisher.com Laboratory measurements have provided specific fractionation factors for key atmospheric oxidation pathways. For the gas-phase oxidation of SO₂ by hydroxyl radicals (•OH), the measured fractionation factor (αOH) for the ³⁴S/³²S ratio is described by the equation: αOH = (1.0089 ± 0.0007) - ((4 ± 5) × 10⁻⁵) T(°C). thermofisher.comwikipedia.orgnih.gov This fractionation is mass-dependent with respect to ³³S. thermofisher.comwikipedia.orgnih.gov The observed relationship between ³³S and ³⁴S for the OH pathway deviates significantly from a slope of 0.515, indicating kinetic control over the isotopic fractionation.

Table 1: Sulfur Isotope Fractionation Factors for Gas-Phase Oxidation of SO₂ by OH Radicals

Reaction PathwayFractionation Factor (α³⁴S/³²S)Temperature DependenceControl
SO₂ + •OH(1.0089 ± 0.0007) - ((4 ± 5) × 10⁻⁵) T(°C) thermofisher.comwikipedia.orgnih.govSignificant thermofisher.comwikipedia.orgnih.govKinetic

Aqueous-phase oxidation reactions of SO₂ also exhibit distinct sulfur isotope fractionation patterns. For oxidation by hydrogen peroxide (H₂O₂) or ozone (O₃), the measured fractionation factor (αaq) for ³⁴S/³²S is given by: αaq = (1.0167 ± 0.0019) - ((8.7 ± 3.5) × 10⁻⁵) T(°C). thermofisher.comwikipedia.orgnih.gov This fractionation is primarily governed by the protonation and acid-base equilibria of S(IV) in solution, resulting in no significant isotopic difference between H₂O₂ and O₃ as oxidants within experimental error. thermofisher.comwikipedia.orgnih.gov

In contrast, a radical chain reaction in solution catalyzed by iron (Fe) yields an isotopic fractionation factor (αFe) of (0.9894 ± 0.0043) at 19 °C for ³⁴S/³²S. thermofisher.comwikipedia.orgnih.gov Notably, this radical chain mechanism is the only measured reaction where the lighter isotopes (³²S) react at a faster rate than the heavier ones (³⁴S). thermofisher.comwikipedia.orgnih.gov The temperature dependence of fractionation factors is significant for both H₂O₂ and transition metal ion (TMI)-catalyzed pathways. For the TMI-catalyzed pathway, a shift in the rate-limiting reaction step has been observed, transitioning from dissolution at lower temperatures to the formation of a TMI-sulfite complex at higher temperatures.

Table 2: Sulfur Isotope Fractionation Factors for Aqueous-Phase Oxidation of SO₂

Reaction PathwayOxidant(s)Fractionation Factor (α³⁴S/³²S)Temperature DependenceRate-Limiting Step
Aqueous OxidationH₂O₂, O₃(1.0167 ± 0.0019) - ((8.7 ± 3.5) × 10⁻⁵) T(°C) thermofisher.comwikipedia.orgnih.govSignificant thermofisher.comwikipedia.orgnih.govProtonation and acid-base equilibria of S(IV) thermofisher.comwikipedia.orgnih.gov
Radical Chain ReactionIron Catalysis(0.9894 ± 0.0043) at 19 °C thermofisher.comwikipedia.orgnih.govSignificantDissolution (lower T), TMI-sulfite complex formation (higher T)

While direct data on solid-gas adsorption for sulfur-34 fractionation is limited in the provided sources, theoretical calculations suggest that abiotic equilibrium isotope effects between sulfur-bearing species can be substantial, reaching up to 58‰ for ³⁴S-³²S. nih.gov Small pH-dependent equilibrium isotope fractionations have been observed between aqueous and gaseous hydrogen sulfide (B99878) (H₂S), with a fractionation of -1‰ at pH less than 6 and +2‰ at pH 8. nih.gov

Isotope exchange reactions are equilibrium processes that facilitate the redistribution of isotopes among different molecules. blkcommodities.com Theoretical predictions indicate that abiotic equilibrium isotope effects in ³⁴S-³²S systems involving various sulfur-bearing species can be as high as 58‰. nih.gov A notable example of such an exchange is the reversible reaction: ³²SO₂ + H₂³⁴S ⇌ ³⁴SO₂ + H₂³²S, which enables sulfur isotope exchange between sulfur dioxide and hydrogen sulfide. Kinetic isotope effects have also been documented, such as in the conversion of SO₂ to elemental sulfur, where the ratio of rate constants for ³²SO₂ and ³⁴SO₂ was found to be approximately 1.015.

Abiotic oxidation of sulfide minerals can lead to the production of dissolved sulfate, with its δ³⁴S value reflecting the isotopic composition of the original sulfide minerals. fishersci.dk Thermochemical sulfate reduction (TSR), an abiotic process occurring at high temperatures (80–200°C) in the presence of organic matter, can produce δ³⁴S fractionations of up to -20‰ between the reactant sulfate and the product sulfide. nih.gov

Studies on the abiotic oxidation of sphalerite (ZnS) and iron-bearing sphalerite (Zn₀.₈₈Fe₀.₁₂S) by aqueous ferric iron (Fe(III)aq) under anaerobic conditions have shown sulfur isotope fractionations (ε³⁴S(SO₄-ZnS)) up to -2.6‰. This negative fractionation suggests the accumulation of sulfur intermediates during incomplete oxidation. In contrast, no significant sulfur isotope fractionation was observed during aerobic abiotic experiments involving sphalerite oxidation. Abiotic anaerobic oxidation of pyrite (B73398) (FeS₂) by dissolved Fe(III)aq also resulted in a small but significant sulfur isotope fractionation of approximately -0.7‰, unlike aerobic conditions where no significant fractionation was noted. While direct abiotic oxidation of sulfide to sulfate is generally associated with negligible isotope fractionation, alternative pathways such as abiotic oxidation of sulfide to zero-valent sulfur with iron (hydr)oxides, followed by disproportionation to sulfide and sulfate, are also possible.

Biogenic and Biologically Mediated Fractionation Processes

Microbial activity is a significant driver of sulfur isotope fractionation, often producing larger isotopic shifts in low-temperature, sedimentary environments compared to abiotic processes. fishersci.dk Microbial sulfate reduction (MSR) is a key energy-yielding metabolism performed by bacteria in anoxic environments and is known to be associated with substantial sulfur isotope fractionation. The observed enrichment factors (εMSR) for ³⁴S can range widely from 0 to -65.6‰. The magnitude of this fractionation is influenced by several factors, including the sulfate reduction rate, sulfate concentration and transport, availability of electron donors, and physiological characteristics of the microorganisms.

Other biologically mediated processes, such as microbial sulfur disproportionation and microbial sulfide oxidation, also contribute to sulfur isotope fractionation. nih.gov For instance, in the Frasassi cave system, microbial sulfide oxidation, either directly to sulfate or through an elemental sulfur intermediate, led to an 8.5‰ variation in gypsum δ³⁴S values, shifting them towards more negative compositions. However, it is also noted that direct microbial sulfide oxidation to sulfate can be associated with negligible isotope fractionation. In biological systems, the mineralization of organic sulfur and the assimilation of sulfate by plants and microorganisms typically result in minor sulfur isotope fractionations. The δ³⁴S signal can be transferred through food chains from plants to animals with minimal alteration.

Microbial Dissimilatory Sulfate Reduction (MSR)

Microbial Dissimilatory Sulfate Reduction (MSR) is a fundamental anaerobic metabolic pathway where microorganisms utilize sulfate as a terminal electron acceptor, leading to the production of sulfide. acs.orgwikipedia.org This process is a major driver of the global sulfur cycle and significantly shapes the distribution of sulfur isotopes in Earth's surface environments. acs.org During MSR, microorganisms preferentially metabolize the lighter 32S isotope, resulting in the product sulfide being depleted in 34S relative to the reactant sulfate. acs.orgwikipedia.orgunl.edugeoscienceworld.orgwustl.edu

The magnitude of sulfur isotope fractionation during MSR (34εMSR) is highly variable, ranging from 0‰ to as much as -65.6‰ or even -70‰. wikipedia.orggeoscienceworld.orgwustl.edu This variability is influenced by several factors, including the cell-specific sulfate reduction rate (csSRR), sulfate concentration, transport rates, and the availability of electron donors. wikipedia.orggeoscienceworld.orgwustl.educaltech.edunih.govpnas.org A well-established inverse correlation exists between the magnitude of sulfur isotope fractionation and the csSRR, meaning larger fractionations are observed at lower reduction rates. geoscienceworld.orgwustl.educaltech.edunih.govpnas.org

Key enzymatic steps in the dissimilatory sulfate reduction pathway contribute to the observed fractionation. For instance, the adenylylsulfate reductase (Apr) enzyme, isolated from Desulfovibrio vulgaris, has been shown to fractionate the 34S/32S ratio by 20‰. acs.org The dissimilatory sulfite (B76179) reductase (DsrAB) enzyme, central to the energy metabolism of sulfate reducers, imparts a 34εDsrAB of 15.3 ± 2‰ during sulfite reduction in Desulfovibrio alaskensis. nih.gov The sulfite reduction step itself has been predicted to induce a fractionation of 50‰. acs.org

Intracellular processes also play a critical role. Studies on Desulfovibrio alaskensis have revealed that intracellular sulfate and adenosine (B11128) 5'-phosphosulfate (APS) can become significantly enriched in 34S, with fractionation between internal and external sulfate reaching up to 49‰. caltech.edu This phenomenon, termed the "reservoir effect," suggests that while enzymatic fractionations are substantial, the net fractionation observed between sulfate and sulfide can be muted by the closed-system limitation of intracellular sulfate. caltech.edu In restricted systems, such as sediment pore waters, the progressive consumption of sulfate by sulfate-reducing microorganisms can lead to Rayleigh fractionation, where the δ34S values of the remaining sulfate and the formed pyrite progressively increase. wustl.edumdpi.comtandfonline.com

Table 1: Representative Sulfur Isotope Fractionation Values in MSR

Enzyme/ProcessOrganism (if specified)34ε (‰) or δ34S range (‰)Reference
MSR (Product sulfide vs. reactant sulfate)Various sulfate reducers0 to -65.6 (or -70) wikipedia.orggeoscienceworld.orgwustl.edu
APS reduction by AprDesulfovibrio vulgaris20 acs.org
Sulfite reduction by DsrABDesulfovibrio alaskensis15.3 ± 2 nih.gov
Predicted Sulfite reduction step50 acs.org
Intracellular vs. external sulfate (MSR)Desulfovibrio alaskensisUp to 49 caltech.edu

Microbial Sulfur Disproportionation (MSD)

Microbial Sulfur Disproportionation (MSD) is a metabolic process where microorganisms simultaneously oxidize and reduce intermediate sulfur compounds. wikipedia.org This process significantly contributes to sulfur isotope fractionation in natural environments. Bacteria capable of disproportionating elemental sulfur (S0) exhibit distinct isotopic fractionation patterns. geoscienceworld.orgresearchgate.netnih.govcapes.gov.br

During MSD, the sulfate produced is enriched in 34S, while the sulfide produced is depleted in 34S, both relative to the starting elemental sulfur. Experimental observations indicate that sulfate can be enriched in 34S by 12.6‰ to 15.3‰, and sulfide can be depleted in 34S by 7.3‰ to 8.6‰. researchgate.netnih.govcapes.gov.br This process can lead to the formation of isotopically heavy pyrite (enriched in 34S) in sediments. geoscienceworld.org The combination of MSR and MSD can explain the occurrence of highly positive δ34S values in pyrite found in geological records. mdpi.com For instance, the disproportionation of S0 can result in a 34S enrichment of up to 35‰ in sulfate and a 34S depletion of up to 9‰ in hydrogen sulfide (H2S) when compared to the initial S0. mdpi.com

Table 2: Sulfur Isotope Fractionation during Microbial Sulfur Disproportionation

ProductRelative to Starting Elemental Sulfur34S Isotopic Shift (‰)Reference
SulfateEnriched12.6 to 15.3 researchgate.netnih.govcapes.gov.br
SulfideDepleted7.3 to 8.6 researchgate.netnih.govcapes.gov.br
Sulfate (S0 disproportionation)EnrichedUp to 35 mdpi.com
H2S (S0 disproportionation)DepletedUp to 9 mdpi.com

Microbial Sulfur Oxidation Pathways

Microbial Sulfur Oxidation (MSO) pathways, where microorganisms oxidize reduced sulfur compounds to gain energy, also contribute to sulfur isotope fractionation. Contrary to earlier general consensus, microbial oxidation of sulfide can lead to substantial enrichments in 34S in the produced sulfate. nih.govnih.govresearchgate.net

A notable example is the sulfide-oxidizing microorganism Desulfurivibrio alkaliphilus (DA), which consistently generates an enrichment of 34S in the produced sulfate of +12.5‰ or greater. nih.govnih.govcam.ac.uk This observation suggests that sedimentary sulfides and sulfates can be significantly influenced by metabolic activity associated with sulfide oxidation. nih.govnih.gov The large isotope effects observed during sulfide oxidation might be attributed to mechanisms such as intracellular disproportionation of intermediate sulfur species or a reversal of the dissimilatory sulfate-reducing pathway. nih.gov

While phototrophic sulfide oxidizers typically exhibit negligible sulfur isotope fractionation, aerobic MSO can result in depletions in 34S of sulfate ranging from -1.5‰ to -18‰. nih.govwikipedia.org Anoxic sulfide oxidation via pathways like sulfide:quinone oxidoreductase (SQR) and Sox can lead to small 34S depletions, typically less than -4.3‰. wikipedia.org The 34S depletion generated by MSO can serve as a tracer for sulfide oxidation processes in various environments. wikipedia.org

Table 3: Sulfur Isotope Fractionation in Microbial Sulfur Oxidation

Process/OrganismProduct34S Isotopic Shift (‰)Reference
Desulfurivibrio alkaliphilus (DA) sulfide oxidationSulfate+12.5 or greater nih.govnih.govcam.ac.uk
Aerobic MSOSulfate-1.5 to -18 wikipedia.org
Anoxic MSO (SQR/Sox pathways)Sulfate< -4.3 wikipedia.org
Phototrophic sulfide oxidationNegligible nih.gov

Assimilatory Sulfate Reduction and Sulfur Uptake in Organisms

Assimilatory Sulfate Reduction (ASR) is a metabolic pathway by which many organisms, including plants and microorganisms, take up and incorporate sulfate into organic compounds for growth and cellular functions. wikipedia.org Unlike dissimilatory processes, the isotopic fractionation associated with ASR and general sulfur uptake in organisms is generally much smaller. wikipedia.org

In phytoplankton, a significant portion of the assimilated sulfur is incorporated into proteins (~35%), sulfate esters (~20%), and various low-weight sulfur-containing compounds (~40%). wikipedia.org Studies on ASR report slight isotopic variations, with the resulting organic sulfur showing δ34S values ranging from -4.4‰ to +0.5‰ relative to the surrounding sulfate. wikipedia.org

For higher plants, sulfur uptake typically results in a depletion of 34S by 1‰ to 3‰ relative to their sulfur source. researchgate.net For instance, sulfate transported upwards through the root system from soil exhibits minimal δ34S fractionation, typically 1‰ to 2‰. wikipedia.org In Brassicaceae and Allium species, differences in δ34S values between sulfate-sulfur and organic-sulfur fractions ranged from 3‰ to 6‰. researchgate.net Furthermore, differences in δ34S values for glucosinolates varied between 0‰ and 14‰, and total-sulfur δ34S differences between individual plant tissues were approximately 3‰. researchgate.net These relatively small and variable fractionations in plants are thought to arise from the spatial partitioning of different sulfur metabolic steps within various plant compartments, where they may occur independently. researchgate.net

In animal tissues, the isotopic fractionation of sulfur relative to their primary dietary sulfur source is generally negligible. researchgate.netresearchgate.netresearchgate.net Trophic shifts in δ34S for herbivore muscle meat and milk are approximately 1.5‰ relative to their diet. researchgate.net However, some tissues like hair, hooves, and horn can show 34S enrichments of up to 4‰, while cartilage can exhibit an isotope fractionation of -5‰ relative to diet sulfate. researchgate.net

Sulfur Incorporation into Organic Matter and Associated Isotopic Shifts

The incorporation of sulfur into organic matter, particularly in sedimentary environments, is a significant process that can lead to distinctive isotopic shifts in 34S. A key mechanism is sulfurization, where porewater sulfide (H2S) and polysulfides react abiotically with organic functional groups to form new carbon-sulfur (C-S) bonds. pnas.org

The sulfide involved in this process often originates from dissimilatory sulfate reduction (DSR), which, as discussed, strongly fractionates sulfur isotopes. This results in porewater sulfide δ34S values that can be as low as -45‰. pnas.org Consequently, dissolved organic sulfur (DOS) compounds formed through this sulfurization pathway are also expected to exhibit very low δ34S values. pnas.org

Observed δ34S values of dissolved organic matter (DOMSPE) in porewaters have ranged from -2.7‰ to 0.7‰. These values are notably 34S-depleted by almost 20‰ compared to phytoplankton organic sulfur, yet relatively 34S-enriched when compared to most porewater H2S measurements. pnas.org In certain non-tidal wetland ecosystems, emergent macrophytes such as phragmites and cattail have shown isotopic signatures similar to the reduced sulfur present in their environment. cdnsciencepub.com The organic carbon load to sediments can also exert control over the δ34S values of chromium reducible sulfur (CRS), indicating a link between organic matter availability and the isotopic signature of reduced sulfur in sediments. researchgate.net

Isomerization Phenomena in Biological Sulfur Cycling and Their Isotopic Expression

While "isomerization phenomena" in the strict chemical sense are not extensively documented with specific 34S isotopic expressions in biological sulfur cycling, the interconversion and transformation of intermediate sulfur species within metabolic pathways can lead to significant and complex isotopic fractionations. These transformations can be viewed as analogous to rearrangements that influence isotopic distribution.

For example, in the dissimilatory reduction of sulfite, sulfur can be shuttled to an intermediate pool of thiosulfate (B1220275), particularly under high sulfite concentrations. frontiersin.org This intermediate step demonstrates a pronounced site-specific isotope fractionation within the thiosulfate molecule, with a 34ε of approximately 30‰. frontiersin.org Despite this large site-specific fractionation, the terminal product sulfide may carry only a small fractionation (34ε < 10‰) from the initial sulfite, a magnitude similar to that observed in sulfate and thiosulfate reduction. frontiersin.org

Applications of Sulfur 34 Isotope Research in Earth and Life Sciences

Geochemical Cycle Reconstruction

Tracing the Evolution of the Global Sulfur Cycle Through Geological Time

The isotopic composition of sulfur preserved in sedimentary rocks, particularly in sulfate (B86663) minerals like barite and in sulfide (B99878) minerals such as pyrite (B73398), provides a detailed record of the global sulfur cycle's evolution throughout Earth's history. wustl.edu The δ³⁴S of seawater sulfate, for instance, is influenced by the balance between the input of sulfur from continental weathering and hydrothermal activity, and the output through the burial of sulfate and sulfide minerals. wikipedia.org

Key Geological Periods and Corresponding Shifts in the Sulfur Cycle as Indicated by δ³⁴S Values

Geological PeriodApproximate AgeKey Characteristics of the Sulfur CycleTypical δ³⁴S Values in Marine Sulfates
Archean Eon4.0 to 2.5 billion years agoLow atmospheric oxygen, limited oxidative weathering, and a smaller marine sulfate reservoir. nih.gov The sulfur cycle was likely dominated by volcanic and hydrothermal inputs.Relatively low and less variable, often close to mantle values.
Proterozoic Eon2.5 billion to 541 million years agoRise of atmospheric oxygen (Great Oxygenation Event) leading to increased oxidative weathering and a larger marine sulfate reservoir. nih.gov This period saw the expansion of microbial sulfate reduction.Increasingly positive and more variable, reflecting the growing influence of biological fractionation.
Phanerozoic Eon541 million years ago to presentA more complex and dynamic sulfur cycle, with significant fluctuations in δ³⁴S values linked to major geological and biological events, such as mass extinctions and the evolution of land plants. researchgate.netHighly variable, with significant excursions corresponding to changes in pyrite burial and sulfate weathering rates. bohrium.com

Paleoceanographic and Paleoatmospheric Reconstructions

Sulfur-34 isotopes are instrumental in reconstructing past oceanographic and atmospheric conditions. Large and rapid shifts in the δ³⁴S of marine sulfates can signal major perturbations in the global carbon and sulfur cycles, often linked to significant environmental changes like oceanic anoxia and oxygenation events. nih.gov

For example, a significant positive excursion in δ³⁴S values in marine carbonates can indicate a period of enhanced pyrite burial. nih.gov This increased burial of pyrite, which is depleted in ³⁴S, leaves the oceanic sulfate reservoir enriched in ³⁴S. nih.gov Such events are often associated with widespread anoxia in the oceans, as the decay of large amounts of organic matter consumes oxygen and promotes sulfate reduction. nih.gov The end-Triassic mass extinction is one such event where a dramatic positive shift in δ³⁴S has been linked to the rapid onset of marine anoxia. nih.gov

Conversely, the expansion in the range of δ³⁴S values in sedimentary pyrites during the Neoarchean (2.7 to 2.45 billion years ago) is interpreted as evidence for a protracted period of seawater oxygenation, even before the Great Oxygenation Event. nih.govresearchgate.net This suggests that micromolar levels of oxygen in surface waters could have supported early aerobic life and initiated changes in the sulfur cycle. nih.gov

Insights into Primordial Sulfur Isotopic Composition of Earth

The study of this compound in meteorites and ancient terrestrial rocks provides clues about the primordial sulfur isotopic composition of the Earth. Chondritic meteorites, which are thought to represent the building blocks of the terrestrial planets, have a relatively uniform δ³⁴S value close to 0‰. wikipedia.orggoldschmidt.info This has led to the hypothesis that the bulk Earth also has a chondritic sulfur isotopic composition. ipgp.fr

However, analyses of mid-ocean ridge basalts (MORBs), which sample the Earth's upper mantle, have revealed δ³⁴S values that are slightly negative, suggesting a non-chondritic composition for the silicate Earth. ipgp.frnih.gov This has been interpreted as a result of core formation, where a portion of the Earth's sulfur was sequestered into the core, potentially leading to isotopic fractionation. ipgp.fr Furthermore, studies of ancient komatiites, which are high-temperature volcanic rocks derived from the deep mantle, have shown positive δ³⁴S values, providing further constraints on the sulfur isotope composition of the primordial mantle. goldschmidt.info The heterogeneity in δ³⁴S values within different mantle reservoirs suggests a complex early Earth evolution. goldschmidt.info

Investigation of Ore Genesis and Mineral Formation Processes

This compound isotopes are a cornerstone of economic geology, providing critical information on the origin and formation of mineral deposits. The δ³⁴S values of sulfide minerals in an ore deposit can help to identify the source of the sulfur and the physicochemical conditions of the ore-forming fluids. core.ac.ukresearchgate.net

Ore deposits derived from magmatic sources, such as porphyry and epithermal deposits, typically have δ³⁴S values that cluster around the mantle value of 0 ± 5‰. core.ac.ukresearchgate.net In contrast, ore deposits that have incorporated sulfur from sedimentary rocks often exhibit a much wider range of δ³⁴S values, which can be either positive or negative depending on the isotopic composition of the host rocks. geoscienceworld.org

The fractionation of sulfur isotopes between coexisting sulfide and sulfate minerals can also be used as a geothermometer to estimate the temperature of mineral formation. wikipedia.org Furthermore, variations in δ³⁴S within a single deposit can reveal processes such as fluid mixing, changes in redox conditions, and the influence of microbial activity. core.ac.ukmsaweb.org

Typical δ³⁴S Ranges for Sulfide Minerals in Different Ore Deposit Types

Ore Deposit TypeTypical Geological SettingPrimary Sulfur SourceCharacteristic δ³⁴S Range (‰)
Magmatic Sulfide (e.g., Ni-Cu-PGE)Mafic and ultramafic intrusionsMantle-derived magma-5 to +15 researchgate.net
Porphyry CopperSubduction zones, associated with calc-alkaline magmatismMagmatic fluids-11 to +8 researchgate.net
Epithermal (High and Low Sulfidation)Volcanic arcsMagmatic fluids, with potential for mixing with meteoric waterVariable, but often reflects a magmatic source core.ac.uk
Sedimentary Exhalative (SEDEX)Sedimentary basinsSeawater sulfate, bacterially reduced-37 to +4 researchgate.net
Volcanogenic Massive Sulfide (VMS)Submarine volcanic centersLeaching of volcanic rocks and magmatic fluidsVariable, often reflecting a mix of sources researchgate.net

Environmental Tracing and Source Apportionment

Identification of Atmospheric Sulfur Sources (e.g., SO₂, carbonyl sulfide, aerosols)

This compound analysis is a valuable tool for identifying and quantifying the sources of sulfur compounds in the atmosphere, such as sulfur dioxide (SO₂), carbonyl sulfide (COS), and sulfate aerosols. Different sources of atmospheric sulfur, including industrial emissions, volcanic eruptions, marine biogenic activity, and dust, often have distinct δ³⁴S signatures. umd.edu

For instance, SO₂ from the combustion of coal and oil typically has δ³⁴S values that reflect the isotopic composition of the fuel source. umd.edu In contrast, biogenic sulfur emissions from the ocean, primarily in the form of dimethyl sulfide (DMS), which is a precursor to sulfate aerosols, have a different isotopic signature. proquest.com By measuring the δ³⁴S of atmospheric sulfur compounds, scientists can trace their origins and apportion their contributions to air pollution and acid rain. proquest.com

Carbonyl sulfide is the most abundant long-lived sulfur-containing gas in the atmosphere and plays a role in the formation of stratospheric sulfate aerosols. nih.govnih.gov Isotopic analysis of atmospheric COS has helped to constrain its sources, with studies suggesting a significant contribution from the oceans. nih.govresearchgate.net The δ³⁴S of atmospheric COS has been measured to be around +13.2 ± 0.6‰, providing a baseline for understanding its global budget. nih.govresearchgate.net

Reported δ³⁴S Values for Various Atmospheric Sulfur Sources

Atmospheric Sulfur CompoundSourceReported δ³⁴S Range (‰)
Sulfur Dioxide (SO₂)Coal CombustionVariable, reflects coal source umd.edu
Sulfate AerosolsAnthropogenic (from SO₂)Often positive, e.g., ~+5 researchgate.net
Sulfate AerosolsBiogenic (from DMS)+16 ± 3.9 researchgate.net
Sulfate AerosolsSea Salt+14 to +22 copernicus.org
Carbonyl Sulfide (COS)Background Troposphere+13.2 ± 0.6 nih.govresearchgate.net

Hydrological Tracing in Water Resources and Contamination Studies

The stable isotope this compound (³⁴S) serves as a powerful tracer in hydrological studies for identifying the sources of sulfur compounds, particularly sulfate (SO₄²⁻), in water resources and tracking contamination pathways. The isotopic composition of sulfur, expressed as δ³⁴S values, varies depending on its origin, allowing researchers to distinguish between natural and anthropogenic inputs into aquatic systems. mdpi.com

Sulfate in groundwater and surface water can originate from various sources, each with a characteristic range of δ³⁴S values. These sources include the dissolution of evaporite minerals like gypsum and anhydrite, the oxidation of sulfide minerals such as pyrite, atmospheric deposition, and anthropogenic inputs from fertilizers, detergents, and industrial and municipal waste. nih.gov The analysis of δ³⁴S, often in conjunction with the oxygen isotope composition of sulfate (δ¹⁸O), enables a more precise apportionment of these sources. mdpi.com

Key Research Findings:

Identifying Contamination Sources: In urban and agricultural areas, δ³⁴S analysis has been successfully used to trace groundwater contamination from sources like sewage and fertilizers. For instance, studies have shown that the δ³⁴S values of groundwater sulfate closely match those of local sewage, indicating contamination from septic systems or municipal wastewater. researchgate.net

Differentiating Natural and Anthropogenic Sulfur: By comparing the δ³⁴S values of water samples to those of potential sources, researchers can quantify the relative contributions of natural processes (e.g., mineral weathering) and human activities. usask.ca For example, sulfate derived from the oxidation of sulfide minerals typically has a different δ³⁴S signature than sulfate from agricultural fertilizers. nih.gov

Tracing Water Flow Paths: The distinct isotopic signatures of different water bodies and groundwater sources can be used to trace flow paths and understand the mixing of waters within a watershed. However, the overlapping δ³⁴S values from various sources can sometimes complicate interpretations, making a multi-isotope approach beneficial. mdpi.com

Table 1: Typical δ³⁴S Values of Common Sulfate Sources in Hydrological Systems

Sulfate Source Typical δ³⁴S Range (‰) Average δ³⁴S (‰)
Atmospheric Deposition -3 to +12 -
Fertilizers -7 to +21 4.7
Detergents -3.2 to +25.8 7.3
Evaporites (Gypsum, Anhydrite) -14 to +35 16.1
Sulfide Minerals (e.g., Pyrite) -25 to +16.2 1.15
Sewage +2 to +12.5 7.4
Modern Seawater +20.5 to +21.7 21.24

This table presents a generalized range of δ³⁴S values. Actual values can vary depending on local geological and environmental conditions. nih.gov

Analysis of Soil Sulfur Dynamics and Transformations

The isotopic composition of sulfur in soil, particularly the abundance of ³⁴S, provides valuable insights into the complex dynamics and transformations of this essential nutrient. Soil sulfur exists in various organic and inorganic forms, and its cycling is driven by a combination of biological and abiotic processes. The δ³⁴S values of different soil sulfur pools can help elucidate the sources of sulfur and the rates of key transformation processes. wikipedia.orgencyclopedia.pub

The primary sources of sulfur to soils include atmospheric deposition, the weathering of parent materials, and the application of fertilizers. researchgate.net These sources often have distinct δ³⁴S signatures. For example, sulfur derived from marine aerosols in atmospheric deposition is typically enriched in ³⁴S compared to sulfur from the weathering of many crustal rocks. researchgate.net

Key Research Findings:

Tracing Sulfur Inputs: Changes in the δ³⁴S of soil profiles over time can reflect shifts in the dominant sulfur inputs. For instance, an increase in soil δ³⁴S values along a chronosequence can indicate a transition from primary mineral sulfur to oceanic sulfate from atmospheric deposition as the main source. researchgate.net

Understanding Sulfur Transformations: Isotopic analysis can be used to study the rates of sulfur mineralization (the conversion of organic sulfur to inorganic sulfate) and immobilization (the uptake of inorganic sulfate by microorganisms). By using ³⁴S-labeled materials, researchers can trace the movement of sulfur between different soil pools.

Influence of Microbial Activity: Microbial processes play a crucial role in sulfur transformations and can lead to isotopic fractionation. For example, dissimilatory sulfate reduction by anaerobic bacteria, which converts sulfate to sulfide, preferentially utilizes the lighter ³²S isotope, leaving the remaining sulfate enriched in ³⁴S.

Table 2: Illustrative δ³⁴S Values in Different Soil and Ecosystem Components

Component Illustrative δ³⁴S Range (‰) Key Processes Influencing δ³⁴S
Atmospheric Deposition (Marine Influence) > +15 Source of oceanic sulfate
Weathered Bedrock Minerals -15 to +15 Geological source of sulfur
Soil Organic Matter Variable, reflects inputs Mineralization, Immobilization
Soil Sulfate (Plant Available) Variable, reflects inputs and transformations Leaching, Plant Uptake, Microbial Activity

This table provides a conceptual overview; specific values are highly dependent on the ecosystem. researchgate.netresearchgate.net

Biogeochemical Cycling in Ecosystems

Sulfur Fluxes and Transformations in Marine and Aquatic Environments

The biogeochemical cycling of sulfur in marine and aquatic environments is a complex process driven largely by microbial activity. The stable isotope ³⁴S is a critical tool for tracing sulfur fluxes and understanding the various transformation pathways. nih.govfrontiersin.org Seawater has a relatively constant and high δ³⁴S value of approximately +21‰, which serves as a baseline for studying isotopic fractionation in these systems. frontiersin.org

A key process in marine sediments is microbial sulfate reduction (MSR), where anaerobic bacteria use sulfate as an electron acceptor for the oxidation of organic matter. nih.govwikipedia.org This process preferentially consumes the lighter ³²SO₄²⁻, leading to a significant enrichment of ³⁴S in the remaining sulfate pool and a depletion of ³⁴S in the produced sulfide (H₂S). nih.gov The magnitude of this isotopic fractionation can provide information about the rates of sulfate reduction.

Key Research Findings:

Tracing Sulfate Reduction: The distinct isotopic signatures of sulfate and sulfide in marine sediments are used to quantify rates of MSR and understand the factors that control this process. nih.govresearchgate.net

Identifying Sulfur Sources in Food Webs: The δ³⁴S values of organisms in marine and aquatic food webs can indicate their primary sources of sulfur. For example, organisms that derive their sulfur from the open ocean will have δ³⁴S values close to +21‰, while those in environments with significant sulfate reduction may have much lower values. researchgate.net

Sulfide Oxidation: The sulfide produced during MSR can be reoxidized back to sulfate or other intermediate sulfur compounds, either microbially or abiotically. wikipedia.org Isotopic analysis of these intermediate compounds helps to elucidate the pathways of sulfide oxidation. wikipedia.org

Sulfur Cycling in Terrestrial Ecosystems (e.g., forest, prairie soils)

In terrestrial ecosystems, the cycling of sulfur is influenced by a variety of factors including atmospheric deposition, geological substrate, and biological activity within the soil. researchgate.net The δ³⁴S values of different ecosystem components, such as soil, vegetation, and water, can be used to trace the movement of sulfur and identify its primary sources. wikipedia.org

In many forested and prairie ecosystems, atmospheric deposition is a major source of sulfur. wikipedia.org The δ³⁴S of this atmospheric input can vary depending on the proximity to industrial pollution sources or marine environments. researchgate.net The weathering of sulfur-containing minerals in the soil's parent material is another important source, which can have a distinct δ³⁴S signature. researchgate.net

Key Research Findings:

Source Apportionment: By analyzing the δ³⁴S values of throughfall, soil water, and stream water, researchers can determine the relative contributions of atmospheric and weathering sources of sulfur to the ecosystem. wikipedia.org

Nitrogen-Sulfur Interactions: Studies in forest soils have explored the relationship between nitrogen and sulfur cycling. The mineralization of organic matter releases both nitrogen and sulfur, and the isotopic composition of these elements can provide insights into soil organic matter dynamics.

Ecosystem Development: The δ³⁴S of soils and vegetation has been observed to change over long-term ecosystem development. For example, in a developing ecosystem, there may be a shift from a reliance on sulfur from rock weathering to a greater reliance on atmospheric inputs, which is reflected in the δ³⁴S values. researchgate.net

Plant Sulfur Metabolism, Uptake, and Distribution from Different Sources

Plants acquire sulfur from their environment primarily in the form of sulfate (SO₄²⁻) from the soil solution, but also through the leaves as gaseous sulfur compounds from the atmosphere. wikipedia.orgnih.gov The isotopic composition of sulfur in plant tissues (δ³⁴S) reflects the isotopic composition of its sources, with generally minimal isotopic fractionation occurring during uptake and assimilation. wikipedia.orggeoscienceworld.org This makes δ³⁴S a useful tool for tracing the sources of sulfur for plants.

The δ³⁴S values of plants can help distinguish between sulfur derived from soil, which is influenced by the local geology and microbial processes, and sulfur from atmospheric deposition, which can have a different isotopic signature. wikipedia.orgresearchgate.net

Key Research Findings:

Source Identification: Studies have shown that the δ³⁴S values of plants can vary depending on their location and the dominant sulfur sources. For example, plants growing closer to the coast may have higher δ³⁴S values due to the influence of marine sulfate aerosols. researchgate.net

Atmospheric vs. Soil Uptake: The δ³⁴S values of foliage can vary with height in tall plants and trees. The upper foliage, being more exposed to the atmosphere, may have δ³⁴S values that are more reflective of atmospheric sulfur, while the lower foliage may have values closer to that of the soil. wikipedia.org

Table 3: Isotopic Fractionation of Sulfur in Plants

Process Isotopic Shift (δ³⁴Splant - δ³⁴Ssource) in ‰ Plant Type/Organ
Overall Assimilation -1 to -3 General
Uptake and Translocation (Wheat) ~ -2 Roots and Stems
Uptake and Translocation (Wheat) ~ +2 Leaves and Grain

This table illustrates the small isotopic shifts that can occur during sulfur metabolism in plants. wikipedia.orgresearchgate.net

Ecological and Paleoecological Applications

The analysis of this compound has become an increasingly valuable tool in ecological and paleoecological research, providing insights into food webs, animal migration, and past environments. frontiersin.orgnih.gov Because the δ³⁴S values of an organism's tissues reflect the δ³⁴S of its diet with minimal trophic fractionation, it serves as an excellent tracer of the ultimate sources of sulfur at the base of the food web. nih.govresearchgate.net

In archaeological and paleoecological studies, δ³⁴S analysis of bone collagen or other preserved tissues can be used to reconstruct the diets of ancient humans and animals. nih.govbohrium.com It is particularly useful for distinguishing between the consumption of terrestrial, freshwater, and marine resources, as these environments often have distinct δ³⁴S baselines. uclpress.co.uk

Key Research Findings:

Dietary Reconstruction: δ³⁴S values can complement carbon and nitrogen isotope analyses in paleodietary studies. For example, the high δ³⁴S values characteristic of marine ecosystems can be used to identify the consumption of seafood in ancient populations. nih.govuclpress.co.uk

Migration and Mobility Tracking: Since the δ³⁴S values of ecosystems are influenced by the local geology, analyzing the δ³⁴S of animal tissues can help track movement between different geographic areas with different isotopic baselines. nih.govnih.gov

Paleoenvironmental Reconstruction: Variations in the δ³⁴S values of sediments and fossils over time can provide clues about past environmental conditions. For example, shifts in δ³⁴S in lake sediments can indicate changes in the sources of sulfur to the lake or changes in the activity of sulfate-reducing bacteria. frontiersin.org

Wetland Ecology: Recent research has highlighted that environmental conditions, such as soil hydrology in wetlands, can significantly influence plant and animal δ³⁴S values. uclpress.co.uk Waterlogged, anoxic soils promote microbial sulfate reduction, which produces sulfides depleted in ³⁴S. Plants growing in these environments can incorporate this isotopically light sulfur, leading to low δ³⁴S values in the entire local food web. frontiersin.orguclpress.co.uk

Table 4: General δ³⁴S Ranges for Different Ecosystems in Paleoecological Studies

Ecosystem Typical δ³⁴S Range (‰) Primary Sulfur Source Influence
Marine ~+18 to +21 Seawater Sulfate
Terrestrial (Inland) Variable (-15 to +15) Bedrock Geology, Atmospheric Deposition
Freshwater Highly Variable Local Geology, Sulfate Reduction
Wetlands (Anoxic Soils) Can be very low (< 0) Microbial Sulfide Production

These ranges are generalized and can vary significantly based on specific local conditions. researchgate.netfrontiersin.orguclpress.co.uk

Reconstruction of Animal Diet and Foraging Strategies

Stable isotope analysis of δ³⁴S in animal tissues is a well-established method for reconstructing diet and foraging behaviors. This is particularly effective in distinguishing between different food webs, such as benthic (seafloor) versus pelagic (open water) and marine versus terrestrial or freshwater environments.

The δ³⁴S values in marine ecosystems are influenced by the source of sulfur available to primary producers. Sulfates in the water column are enriched in ³⁴S compared to sulfides found in sediments, which are a product of sulfate-reducing bacteria. researchgate.net Consequently, organisms that feed in benthic habitats, where they are more exposed to sulfide-influenced sulfur, tend to have lower δ³⁴S values than those foraging in the pelagic zone. researchgate.netmq.edu.au This distinction has been observed in various marine animals. For instance, a study of Arctic marine mammals found that walruses, which are obligate benthic feeders, consistently had lower δ³⁴S values than ringed seals, which have a mixed benthic and pelagic diet. semanticscholar.orgmanchester.ac.uk This suggests that δ³⁴S can be a more sensitive indicator of benthic versus pelagic foraging than the more commonly used carbon isotope (δ¹³C), especially when comparing across different trophic levels. semanticscholar.orgmanchester.ac.uk

Similarly, δ³⁴S analysis is highly effective at differentiating between marine and terrestrial/freshwater food sources. mdpi.com Marine environments have a relatively consistent and high δ³⁴S value (around +20.3‰), while freshwater and terrestrial ecosystems exhibit a much wider and generally lower range of δ³⁴S values. mdpi.com This clear isotopic separation allows researchers to quantify the relative importance of marine and terrestrial food sources in an animal's diet. A comprehensive study in Iceland demonstrated a clear offset in δ³⁴S values between animals from terrestrial, freshwater, and marine reservoirs, enabling detailed reconstructions of the dietary history of domesticated herbivores. researchgate.net The combination of δ³⁴S with other stable isotopes like δ¹³C and δ¹⁵N provides a more robust framework for understanding complex food webs. researchgate.net

Table 1: Typical δ³⁴S Values in Different Food Webs
Food WebTypical δ³⁴S Value (‰)Primary Sulfur Source
Marine PelagicHigh (e.g., ~+20‰)Seawater Sulfate
Marine BenthicLower than PelagicSedimentary Sulfides
TerrestrialVariable and generally lower than marineGeology, atmospheric deposition
FreshwaterHighly variable and often lowWatershed geology, microbial activity

Animal Mobility and Migration Studies

The δ³⁴S values in the environment are largely determined by the underlying geology, creating distinct isotopic landscapes, or "isoscapes." nih.gov Because the isotopic composition of sulfur is transferred from the environment to plants and then to animals with relatively small and predictable fractionation, the δ³⁴S values in animal tissues can reflect the geographic area where an animal has been foraging. nih.govnih.govnau.edu This principle allows scientists to use δ³⁴S as a natural bio-logger to track animal movement and migration. gla.ac.uk

By analyzing tissues that grow over time, such as hair, feathers, or teeth, researchers can reconstruct an animal's movement history. nih.gov For example, a study on wildebeest in the Serengeti ecosystem used the spatial variation of δ³⁴S in grasses to create an isoscape. gla.ac.uk By comparing the δ³⁴S values in the tail hair of GPS-collared wildebeest to this isoscape, they were able to differentiate between resident and migratory individuals. gla.ac.uk Similarly, enriched δ³⁴S values in the bones of terrestrial herbivores from an inland archaeological site in Iceland suggested that the animals had been pastured near the coast, likely influenced by sea-spray, before being moved inland. researchgate.net

However, interpreting δ³⁴S for mobility studies requires careful consideration of the time lag between diet ingestion and the incorporation of the isotopic signal into different tissues. nih.govnih.gov The metabolic processes and the type of tissue being analyzed will influence this delay. nih.govnih.gov Despite these complexities, δ³⁴S analysis, especially when combined with other isotopic markers like strontium (⁸⁷Sr/⁸⁶Sr), provides a powerful tool for understanding the movement ecology of both modern and ancient animals. researchgate.net

Biogeochemical Markers in Human Studies

In human studies, δ³⁴S analysis of archaeological remains provides valuable insights into past diets, mobility patterns, and can even have forensic applications. nih.govnau.eduplos.org Similar to its use in animal studies, δ³⁴S in human bone collagen can distinguish between the consumption of terrestrial, freshwater, and marine food sources. nih.govnau.eduplos.org

Because δ³⁴S values in bone collagen reflect the local geology of the food consumed during the last several years of an individual's life, it can be a powerful tool for identifying migrants in a population. nih.govnau.eduplos.org Individuals with δ³⁴S values that fall outside the local range are likely to have moved to the area more recently. A large-scale study of human remains from the Maya lowlands used δ³⁴S analysis to identify individuals who were recent migrants to the region, as their δ³⁴S signatures were non-local. nau.eduplos.org When combined with other isotopic indicators of mobility, such as strontium isotopes which reflect childhood location, δ³⁴S can help to create a more complete picture of an individual's life history of movement. nau.edu

In forensic anthropology, the analysis of stable isotopes, including δ³⁴S, in human tissues can provide clues about the geographic origin and dietary habits of unidentified individuals. nih.gov While less commonly used than carbon and nitrogen isotopes, recent advancements in analytical techniques have made the simultaneous measurement of δ¹³C, δ¹⁵N, and δ³⁴S more feasible, enhancing its potential in forensic investigations. nih.gov

Astrobiological Research

The study of sulfur isotopes, including ³⁴S, extends beyond Earth, playing a crucial role in the search for life on other planets and moons. The unique isotopic signatures produced by biological sulfur metabolism on Earth provide a potential template for identifying biosignatures in extraterrestrial environments.

Sulfur Isotopes as Potential Biosignatures for Extraterrestrial Life Detection

On Earth, microbial metabolisms such as dissimilatory sulfate reduction, sulfur disproportionation, and sulfide oxidation produce characteristic fractionations of sulfur isotopes. lyellcollection.orglyellcollection.orgst-andrews.ac.uk These biological processes can result in a wide range of δ³⁴S values that are often distinct from those produced by abiotic processes. lyellcollection.org This makes sulfur isotopes a valuable tool for detecting the presence of past or present life.

The search for life on Mars and Jupiter's moon Europa has identified sulfur as a key element of interest. lyellcollection.orglyellcollection.org Sulfur is known to have been abundant and present in various redox states on early Mars, and sulfur compounds have been detected on Europa's surface. lyellcollection.orglyellcollection.orgst-andrews.ac.uk The in-situ analysis of δ³⁴S values in Martian sediments and meteorites has revealed large variations that overlap with the range produced by microbial sulfur metabolisms on Earth. lyellcollection.org For example, δ³⁴S values measured in mudstones at Gale Crater on Mars ranged from -47‰ to +28‰. lyellcollection.org While abiotic processes like thermochemical sulfate reduction can also produce significant sulfur isotope fractionation, the specific patterns and ranges of δ³⁴S, particularly when considered with other sulfur isotopes, could provide compelling evidence for biological activity. lyellcollection.org

The detection of unusual levels of the heavy this compound isotope can also be indicative of microbial life. For instance, pyrite crystals in mineral veins within an ancient meteorite crater on Earth, dated to roughly 73.6 million years ago, showed unusually low levels of this compound, which is a characteristic sign of microbial sulfate reduction. gadgets360.com The presence of certain sulfurous molecules, such as hydrogen sulfide, in the atmosphere of an exoplanet could also be a potential biosignature, as some forms of life on Earth release this gas as a waste product. space.com Future missions to Mars and Europa will likely include instrumentation designed to measure sulfur isotope ratios with high precision, making δ³⁴S a key component in the search for extraterrestrial life. lyellcollection.orglyellcollection.org

Proteomic and Metabolomic Quantification Studies using Stable Isotope Labeling

In the fields of proteomics and metabolomics, stable isotope labeling is a fundamental technique for the relative and absolute quantification of proteins and metabolites. While isotopes of carbon (¹³C) and nitrogen (¹⁵N) are commonly used, this compound has emerged as a valuable alternative, particularly in microbial studies.

The technique known as this compound Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34) involves the metabolic incorporation of ³⁴S into the sulfur-containing amino acids, methionine and cysteine. nih.govcornell.eduaau.dk This is achieved by growing microorganisms in a medium where the standard sulfur source is replaced with a ³⁴S-labeled source, typically ³⁴S-sodium sulfate. nih.gov The proteins synthesized by these organisms will thus be "heavy" labeled.

By mixing a "heavy" labeled sample with an unlabeled "light" sample, the relative abundance of proteins between the two samples can be accurately determined using mass spectrometry. nih.gov The mass spectrometer detects the mass shift between the light and heavy peptides, and the ratio of their signal intensities corresponds to their relative abundance. nih.gov

SULAQ34 offers several advantages. It is a cost-effective alternative to labeling with the rarer ³⁶S isotope. nih.gov Furthermore, it is particularly useful for studying microorganisms with versatile metabolic capabilities where other labeling methods, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), may not be feasible. nih.govcornell.eduaau.dk For example, SULAQ34 was successfully used to investigate the proteomic changes in Pseudomonas fluorescens during the degradation of naphthalene, revealing a specific oxidative-stress-like response. nih.govcornell.edu

In metabolomics, stable isotope labeling with ³⁴S can help in the identification and quantification of sulfur-containing metabolites. monash.edu The integration of stable isotope labeling into metabolomics studies provides crucial information about metabolic fluxes and helps to elucidate the structure and dynamics of metabolic networks. monash.edu

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
Sulfur-32
Sulfate
Sulfide
Carbon-13
Nitrogen-15
Strontium-87
Strontium-86
Pyrite
Hydrogen Sulfide
Methionine
Cysteine
Sodium Sulfate
Naphthalene

Theoretical and Computational Approaches in Sulfur 34 Isotope Studies

Quantum Mechanical Calculations of Sulfur Isotope Effects

Quantum mechanical (QM) calculations, particularly those employing ab initio and Density Functional Theory (DFT) methods, are instrumental in predicting and understanding sulfur isotope fractionation. These calculations determine molecular properties such as vibrational frequencies and reduced partition function ratios (RPFRs), which are fundamental to calculating equilibrium isotope fractionation factors (α or β values). researchgate.netnsf.govgsj.jposti.govacs.orgmdpi.comtandfonline.com

Studies have shown that the ³⁴β values, based on the ³⁴S/³²S reduced partition function ratios, generally increase with higher sulfur oxidation states and increasing coordination of the sulfur atom. researchgate.netosti.gov For instance, theoretical calculations have been performed for a wide range of gaseous and aqueous sulfur-bearing compounds, spanning various oxidation states (from S⁻² to S⁺⁶), to estimate equilibrium fractionation factors in aqueous systems. researchgate.netosti.gov

Key Findings from Quantum Mechanical Calculations:

H₂S Fractionation: Theoretical studies, including ab initio and DFT calculations, have predicted the equilibrium sulfur isotope fractionation between aqueous and gaseous H₂S. At low temperatures (0-100°C), aqueous H₂S is predicted to be minimally enriched in ³⁴S relative to gaseous H₂S. unl.eduresearchgate.netnsf.gov Experimental measurements at 20.6 ± 0.5 °C showed aqueous H₂S enriched in ³⁴S by 0.7‰ relative to gaseous H₂S and 3.1‰ relative to aqueous HS⁻, aligning with recent theoretical calculations. nsf.gov

Sulfide (B99878) Minerals: The increment method, a computational approach, has been modified to calculate thermodynamic isotope fractionation factors of sulfur in various sulfide minerals, including sphalerite, chalcopyrite, galena, and pyrrhotite (B1172379). These calculations consider the chemical features of sulfur-metal bonds and crystal structures. The order of ³⁴S enrichment in these minerals can be predicted, with pyrrhotite > greenockite > sphalerite > chalcopyrite > cubanite > sulvanite > bornite (B72238) > violarite > galena. geologyscience.ru

Sulfite (B76179) and Sulfoxylate (B1233899) Systems: Isotope partitioning of protonated compounds in sulfite and sulfoxylate systems strongly depends on whether protons are bound to sulfur or oxygen atoms. The magnitude of the ³⁴S/³²S fractionation factor for HSO₃⁻/SO₃²⁻ is predicted to increase with temperature (0-70°C) due to the significant fractionation factor of (HS)O₃⁻/SO₃²⁻ compared to (HO)SO₂⁻/SO₃²⁻. researchgate.netosti.gov

Mass-Independent Fractionation (MIF): Quantum mechanical studies contribute to understanding mass-independent fractionation of sulfur isotopes, particularly in atmospheric processes. For example, ab initio calculations have explored atom exchange paths in sulfur allotrope formation (e.g., S₄) in the Archean atmosphere, showing that fast atom-exchange processes can lead to mass-independent effects. pnas.org High-level potential energy surface calculations for SO₂ have shown lifetime anomalies for ³³SO₂ and ³⁶SO₂ in excited states, suggesting that isotope-selective spin-orbit interactions are critical for MIF in photochemical systems. nih.gov

Superconductivity: Theoretical studies have investigated the influence of substituting ³²S atoms with heavier isotopes (³³S, ³⁴S, ³⁶S) on the electronic properties, lattice dynamics, and superconducting critical temperature of H₃S. An anomalous sulfur-derived superconducting isotope effect has been predicted, with the critical temperature potentially rising to 242 K for H₃³⁶S at 155 GPa. scispace.com

Table 1: Predicted Equilibrium Isotope Fractionation Factors (1000ln³⁴α) for Selected Sulfur Species at 25°C

Reaction/System1000ln³⁴α (‰)Reference
H₂S(aq) - H₂S(g)0.7 nsf.gov
H₂S(aq) - HS⁻(aq)3.1 nsf.gov
(HS)O₃⁻ - SO₃²⁻19.9 osti.gov
(HO)SO₂⁻ - SO₃²⁻-2.2 osti.gov

Note: Values are illustrative and represent specific computational conditions and models.

Reaction-Transport Modeling of Sulfur Isotope Fractionation in Geological and Biogeochemical Systems

Reaction-transport modeling is a powerful computational tool used to simulate and understand sulfur isotope fractionation in complex geological and biogeochemical environments. These models integrate chemical reactions, transport processes (diffusion, advection), and isotopic fractionation to predict the isotopic composition of sulfur species in natural systems. geoscienceworld.org

Applications in Geological and Biogeochemical Systems:

Marine Sulfate (B86663) Reduction (MSR): Reaction-transport models are extensively used to explore marine sulfate reduction, a principal process controlling pyrite (B73398) burial and associated sulfur isotope fractionation. The S-isotope fractionation factor is a key parameter in these models. nsf.govgeoscienceworld.org Theoretical studies predict that under extremely low sulfate reduction rates, such as those found in pelagic sediments, the cellular S-isotope fractionation factor between sulfate and sulfide should approach the thermodynamic equilibrium value (e.g., approximately 1.074 at 25°C and 1.085 at 0°C). geoscienceworld.org Microbial sulfate reduction typically discriminates against ³⁴S in favor of the lighter ³²S, leading to seawater sulfate being enriched in ³⁴S. nsf.gov

Sulfide Oxidation: Models also account for the reoxidation of reduced sulfur species to sulfate, which can significantly influence porewater δ³⁴S values, especially in deeper sediment columns where sulfate reduction rates are lower. geoscienceworld.org

Archean Sulfur Cycle: Reaction-transport models, coupled with an understanding of mass-independent fractionation (MIF), are crucial for interpreting ancient sulfur isotope records from the Archean Eon. These records, characterized by significant deviations from mass-dependent fractionation, are linked to atmospheric processes in the anoxic early Earth. pnas.orgnih.govnasa.gov Models can simulate the production of sulfur allotropes in the anoxic Archean atmosphere, incorporating atom-exchange processes that are important for mass-independent isotope effects. pnas.org The presence and magnitude of S-MIF signals in the geological record provide insights into Earth's ancient atmospheric and oceanic redox states. nasa.gov

Development of Predictive Models for Sulfur Cycle Dynamics

Computational and theoretical approaches are vital for developing predictive models that describe the dynamics of the global sulfur cycle. These models aim to integrate various processes, from molecular-level isotope effects to large-scale biogeochemical transformations, to understand past and predict future sulfur cycling.

Mass Balance and Atmospheric Chemistry: Predictive models for atmospheric sulfur species, such as carbonyl sulfide (OCS), rely on understanding isotopic fractionation during their sources and sinks. Mass balance equations are fundamental in these models to trace the transformations of atmospheric trace gases. d-nb.info Quantum mechanical calculations of photolysis isotope effects, for example, contribute to these models by predicting the isotopic composition of products. d-nb.infomit.edu

Challenges and Future Directions: A key challenge in developing comprehensive predictive models is to fully understand the direct relationship between the S-MIF signal and the atmosphere at a molecular level. This theoretical foundation is necessary to pinpoint the chemical and photophysical processes responsible for the creation, transfer, and preservation of the S-MIF signature in the rock record. nasa.gov Further development of these models will enhance our ability to reconstruct past environmental conditions and forecast changes in the global sulfur cycle.

Q & A

Basic: How is δ³⁴S accurately measured in environmental samples, and what methodological standards ensure reproducibility?

Answer:
δ³⁴S analysis typically involves precipitating sulfur as BaSO₄ from aqueous samples, followed by combustion in an Elemental Analyzer (EA) coupled to an Isotope Ratio Mass Spectrometer (IRMS). The EA converts BaSO₄ to SO₂ gas, which is then ionized and measured for ³⁴S/³²S ratios. Calibration against the Vienna-Canyon Diablo Troilite (VCDT) standard is critical for accuracy . Reproducibility better than 0.2‰ can be achieved by analyzing replicate samples and using internal reference materials (e.g., IAEA-S-1) to correct for instrumental drift .

Basic: What factors influence the natural abundance of S-34 in terrestrial systems?

Answer:
S-34’s natural abundance (4.3%) is influenced by:

  • Geochemical processes : Evaporite deposition (δ³⁴S > +20‰) and sulfide oxidation (-5‰ to +5‰) .
  • Biogeochemical cycling : Microbial sulfate reduction (enriches residual sulfate in ³⁴S) and disproportionation of elemental sulfur (depletes sulfide in ³⁴S by 7.3–8.6‰) .
  • Isotopic inheritance : Mantle-derived sulfur (δ³⁴S ≈ 0‰) vs. crustal sources (e.g., organic sulfur in kerogen) .

Advanced: How can bacterial sulfide oxidation and disproportionation lead to extreme S-34 depletion in sedimentary sulfides?

Answer:

  • Sulfide oxidation : Bacteria like Desulfurivibrio alkaliphilus oxidize sulfide (H₂S) to S⁰, producing sulfate enriched in ³⁴S by +12.5‰. Subsequent disproportionation of S⁰ generates ³⁴S-depleted sulfide (Δ³⁴S = -7.3‰ to -8.6‰) .
  • Cycling effects : Repeated oxidation-disproportionation cycles amplify ³⁴S depletion in sulfides beyond what sulfate-reducing bacteria achieve alone. This process explains sedimentary δ³⁴S values as low as -66‰ in ancient rocks .

Advanced: How should researchers address inconsistencies in S-34 isotopic data from groundwater systems?

Answer:
Variability in groundwater δ³⁴S (e.g., basalt aquifers) arises from:

  • Low sulfate concentrations : Limits measurement precision (e.g., <0.05‰ error requires >80 mg/L SO₄²⁻) .
  • Mixed sulfur sources : Differentiate microbial vs. geologic contributions using multi-isotope tracers (δ¹⁸O-SO₄, δ¹³C-DIC) .
    Methodological recommendations :
  • Use high-sensitivity IRMS with extended analysis time for low-SO₄ samples.
  • Pair S-34 data with redox-sensitive isotopes (e.g., δ¹⁵N, δ¹³C) to resolve source mixing .

Advanced: How can isotopic discrepancies between sulfate and sulfide be resolved without invoking microbial disproportionation?

Answer:
Recent studies show sulfate-reducing bacteria (e.g., Desulfovibrio) alone can produce Δ³⁴S (sulfate-sulfide) up to -66‰ via enzymatic fractionation during sulfate reduction. This challenges the assumption that large fractionations require intermediate sulfur cycling . To confirm this:

  • Conduct controlled culture experiments with pure strains under anoxic conditions.
  • Compare Δ³⁴S with metabolic activity (e.g., sulfate consumption rates).

Advanced: What inverse modeling approaches quantify S-34 fractionation in hydrogeochemical systems?

Answer:
Inverse models (e.g., PHREEQC) incorporate:

  • Uncertainty limits : Assign ±1.0‰ for S-34 in all solutions to account for analytical error .
  • Mass-balance constraints : Track sulfur fluxes between sulfate, sulfide, and elemental sulfur pools.
  • Microbial kinetics : Integrate fractionation factors (α) for sulfate reduction (α = 1.025–1.075) and sulfide oxidation (α = 0.985–0.992) .

Basic: How does sulfur isotope analysis via mass spectrometry distinguish S-34 in organosulfur compounds?

Answer:
In mass spectrometry, organosulfur compounds exhibit:

  • Molecular ion peaks : Dominated by ³²S (95.6% abundance) with ³⁴S satellite peaks (4.4% abundance).
  • Isotope ratio calculation : Compare peak intensities at m/z 32 (³²S) and 34 (³⁴S). For example, [³⁴S]/[³²S] ratios in methionine derivatives confirm isotopic enrichment during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.